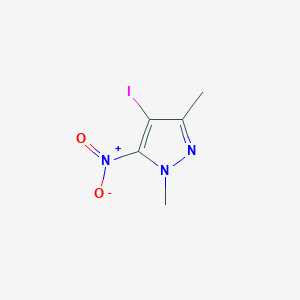
4-ヨード-1,3-ジメチル-5-ニトロ-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
科学的研究の応用
4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Chemical Biology: Utilized in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals, such as herbicides and pesticides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole typically involves the iodination of 1,3-dimethyl-5-nitro-1H-pyrazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions. The reaction proceeds as follows:
- Dissolve 1,3-dimethyl-5-nitro-1H-pyrazole in an appropriate solvent, such as acetic acid.
- Add iodine and hydrogen peroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 4-iodo-1,3-dimethyl-5-amino-1H-pyrazole.
Oxidation: Formation of 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole-2-carboxylic acid.
作用機序
The mechanism of action of 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,3-dimethyl-5-nitro-1H-pyrazole: Lacks the iodine substituent, resulting in different reactivity and applications.
4-chloro-1,3-dimethyl-5-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.
4-bromo-1,3-dimethyl-5-nitro-1H-pyrazole:
Uniqueness
4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific synthetic applications and research studies where iodine’s characteristics are advantageous.
生物活性
4-Iodo-1,3-dimethyl-5-nitro-1H-pyrazole (IDMP) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
IDMP features a pyrazole ring with iodine and nitro groups at specific positions, influencing its reactivity and biological interactions. Its molecular formula is C_6H_7N_4O_2I, with a molecular weight of approximately 222.03 g/mol.
The biological activity of IDMP is primarily attributed to:
- Enzyme Inhibition : IDMP may inhibit various enzymes, which can modulate biochemical pathways essential for cellular function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways involved in disease processes.
Antimicrobial Activity
Recent studies have demonstrated the antibacterial potential of IDMP derivatives. For instance:
- Anti-Tubercular Effects : Research indicated that certain derivatives of IDMP exhibited significant anti-tubercular activity. Compounds such as 80a, 80b, and 81a showed promising results against Mycobacterium tuberculosis.
- Broad-Spectrum Antimicrobial Properties : IDMP has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating potential as a novel antimicrobial agent .
Anticancer Activity
IDMP has been investigated for its role in cancer therapy:
- c-Met Kinase Inhibition : Compounds derived from IDMP have been synthesized as inhibitors of c-Met kinase, a protein implicated in cancer progression. These compounds have shown promising inhibitory activity in preclinical studies.
Table 1: Summary of Biological Activities of IDMP Derivatives
| Compound | Activity Type | Target/Pathway | Observations |
|---|---|---|---|
| 80a | Anti-Tubercular | Mycobacterium tuberculosis | Significant activity |
| 80b | Anti-Tubercular | Mycobacterium tuberculosis | Significant activity |
| 81a | Anti-Tubercular | Mycobacterium tuberculosis | Significant activity |
| c-Met Inhibitor | Anticancer | c-Met kinase | Promising inhibitory effects |
Recent Advances
Research has focused on optimizing the synthesis of IDMP derivatives to enhance their biological activities. For example:
特性
IUPAC Name |
4-iodo-1,3-dimethyl-5-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)8(2)7-3/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMJQSPZRMWAEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














